Biochemical Potency: LRRK2-IN-7 vs. MLi-2
LRRK2-IN-7 demonstrates a biochemical IC50 of 0.9 nM against LRRK2, placing it among the most potent LRRK2 inhibitors available [1]. This value is directly comparable to MLi-2, a widely used reference compound that exhibits an IC50 of 0.76 nM in the same purified kinase assay format [2]. While both compounds achieve sub-nanomolar inhibition, LRRK2-IN-7 offers a comparable potency baseline with a structurally distinct indazole scaffold, providing a valuable alternative for orthogonal confirmation studies.
| Evidence Dimension | LRRK2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | MLi-2: 0.76 nM |
| Quantified Difference | 0.14 nM (MLi-2 is 1.2x more potent in this assay) |
| Conditions | Purified LRRK2 kinase assay (ATP-competitive inhibition) |
Why This Matters
The sub-nanomolar potency of LRRK2-IN-7 ensures that target engagement is achieved at low concentrations, minimizing the risk of compound-specific off-target effects in cellular and in vivo studies.
- [1] Candito, D. A., Simov, V., Gulati, A., et al. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. J. Med. Chem. 2022, 65 (24), 16801-16817. View Source
- [2] Fell, M. J., Mirescu, C., Basu, K., et al. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. J. Pharmacol. Exp. Ther. 2015, 355 (3), 397-409. View Source
